2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a biphenyl derivative reacts with a suitable nucleophile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2,5-dimethoxyaniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the propanamide moiety can form hydrogen bonds with proteins, affecting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)propanamide
- 2-(biphenyl-4-yloxy)-N-(3,5-dimethoxyphenyl)propanamide
- 2-(biphenyl-4-yloxy)-N-(2,5-dimethylphenyl)propanamide
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide is unique due to the presence of both biphenyl and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C23H23NO4/c1-16(23(25)24-21-15-20(26-2)13-14-22(21)27-3)28-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,24,25) |
InChI Key |
UEEDYCAWCBNCNS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.